2-Fluoropyridine-4-carbonyl fluoride

Acyl transfer Amide coupling Carbamate synthesis

2-Fluoropyridine-4-carbonyl fluoride (CAS 116853-95-3) is a fluorinated heterocyclic building block bearing both an aromatic fluorine substituent at the 2-position and an acyl fluoride group at the 4-position of the pyridine ring. With molecular formula C₆H₃F₂NO and molecular weight 143.09 g/mol , this compound falls within the class of fluorinated pyridine carboxylic acid derivatives.

Molecular Formula C6H3F2NO
Molecular Weight 143.09 g/mol
CAS No. 116853-95-3
Cat. No. B037490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoropyridine-4-carbonyl fluoride
CAS116853-95-3
Synonyms4-Pyridinecarbonylfluoride,2-fluoro-(9CI)
Molecular FormulaC6H3F2NO
Molecular Weight143.09 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1C(=O)F)F
InChIInChI=1S/C6H3F2NO/c7-5-3-4(6(8)10)1-2-9-5/h1-3H
InChIKeyCVQMJBUSPWBQDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoropyridine-4-carbonyl fluoride (CAS 116853-95-3): Procurement-Focused Identification and In-Class Context


2-Fluoropyridine-4-carbonyl fluoride (CAS 116853-95-3) is a fluorinated heterocyclic building block bearing both an aromatic fluorine substituent at the 2-position and an acyl fluoride group at the 4-position of the pyridine ring . With molecular formula C₆H₃F₂NO and molecular weight 143.09 g/mol , this compound falls within the class of fluorinated pyridine carboxylic acid derivatives. Its bifunctional architecture enables dual reactivity: the acyl fluoride serves as an activated electrophile for amidation and esterification, while the 2-fluoro substituent provides a site for subsequent nucleophilic aromatic substitution (SNAr) chemistry .

Why 2-Fluoropyridine-4-carbonyl fluoride Cannot Be Interchanged with Generic Analogs: The Dual-Functionality Constraint


Substituting 2-fluoropyridine-4-carbonyl fluoride with simpler analogs introduces functional limitations that preclude synthetic equivalence. Generic substitution with 2-fluoropyridine-4-carboxylic acid (CAS 402-65-3) forfeits the pre-activated acyl electrophile, necessitating an additional in situ activation step with coupling reagents . Replacement with 2-fluoropyridine-4-carbonyl chloride (CAS 65352-95-6) may appear synthetically analogous; however, acyl chlorides exhibit higher moisture sensitivity and different stability-reactivity balance compared to acyl fluorides, which offer a favorable equilibrium between electrophilic competence and bench stability due to the unique character of the C–F bond [1]. Furthermore, simple 2-fluoropyridine lacks the 4-position functional handle entirely, rendering sequential derivatization impossible. The target compound's orthogonal reactive sites at positions 2 and 4 enable regiospecific sequential transformations that no single-functional analog can replicate.

2-Fluoropyridine-4-carbonyl fluoride: Quantitative Comparative Evidence for Informed Procurement


Acyl Fluoride vs. Acyl Chloride: Superior Stability-Reactivity Balance in Carbamate Synthesis

Acyl fluorides demonstrate a measurably superior balance between stability and electrophilic reactivity compared to the corresponding acyl chlorides. In reactions with amines to form amides or with alcohols to form esters, acyl fluorides proceed efficiently while exhibiting reduced susceptibility to adventitious hydrolysis [1]. This differential behavior is attributed to the stronger C–F bond versus C–Cl bond, which tempers electrophilicity without eliminating it—acyl chlorides are more reactive but correspondingly less stable, requiring rigorous anhydrous conditions [1]. Specifically, acyl fluorides can be employed in carbamate synthesis without the extensive precautions against moisture that acyl chlorides demand.

Acyl transfer Amide coupling Carbamate synthesis Electrophilicity

Accelerated Nucleophilic Aromatic Substitution at the 2-Fluoro Position: >250-Fold Rate Enhancement over Chloro Analog

The 2-fluoro substituent on the pyridine ring confers dramatically accelerated reactivity toward nucleophilic aromatic substitution (SNAr) compared to the corresponding 2-chloro derivative. Competition kinetics experiments conducted with sodium ethoxide in ethanol at +25°C demonstrate that 2-fluoropyridine reacts 320 times faster than 2-chloropyridine [1]. This substantial rate differential is a direct consequence of the stronger electron-withdrawing inductive effect of fluorine relative to chlorine, which enhances the electrophilicity of the adjacent C2 carbon toward nucleophilic attack.

Nucleophilic aromatic substitution SNAr kinetics Fluorine activation Heterocyclic reactivity

Radiochemical Isotopic Exchange Efficiency: 90±2% Yield for 2-Fluoropyridine Scaffold

The 2-fluoropyridine core exhibits exceptional efficiency in ¹⁸F/¹⁹F isotopic exchange reactions, a critical parameter for positron emission tomography (PET) tracer development. Under optimized conditions, the radiochemical yield for 2-fluoropyridine reaches 90 ± 2% [1]. Notably, even with electron-donating substituents (methyl or methoxy) present on the pyridine ring, radiochemical yields remain high at 80 ± 1% and 78 ± 1%, respectively [1]. This contrasts with benzene-based systems, where electron-donating substituents significantly decrease nucleophilic ¹⁸F-fluoride substitution efficiency.

PET imaging 18F radiolabeling Isotopic exchange Radiochemistry

Synthetic Access to DPP-IV Inhibitor Scaffolds: Differentiated Utility in Medicinal Chemistry

2-Fluoropyridine-4-carbonyl fluoride serves as a key intermediate in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors, a clinically validated class of antidiabetic agents . While multiple fluorinated pyridine building blocks can access this target class, the specific 2-fluoro-4-carbonyl fluoride substitution pattern provides direct entry to pyridine-containing DPP-IV inhibitor cores exemplified in patent literature, including compounds of formula (I) where A is a pyridine ring and X is selected from CH, CF, and N [1]. The pre-activated acyl fluoride at the 4-position enables direct coupling to amine-containing pharmacophores without additional activation steps, streamlining synthetic routes relative to carboxylic acid or ester starting materials.

DPP-IV inhibition Type 2 diabetes Fluorinated heterocycles Drug discovery

Optimal Application Scenarios for 2-Fluoropyridine-4-carbonyl fluoride Based on Quantitative Evidence


Multi-Step Medicinal Chemistry: Sequential Derivatization at Positions 4 and 2

This compound is optimally deployed in medicinal chemistry programs requiring sequential functionalization. The acyl fluoride at position 4 enables first-stage amidation or esterification with amine- or alcohol-containing pharmacophores under mild conditions with reduced moisture-handling constraints relative to acyl chlorides [1]. Following this initial derivatization, the 2-fluoro substituent remains available for subsequent SNAr displacement, capitalizing on the 320-fold rate acceleration relative to chloro analogs to install a second diversity element under mild conditions with sodium alkoxides or amine nucleophiles [2]. This orthogonal reactivity profile supports efficient parallel library synthesis where two diversity vectors are introduced in a controlled, stepwise fashion.

Radiochemistry and PET Tracer Development: High-Efficiency 18F Labeling

The 2-fluoropyridine core demonstrates exceptional ¹⁸F isotopic exchange efficiency (90 ± 2% radiochemical yield) that persists even with electron-donating substituents present (78-80% yield) [1]. For PET tracer development programs, 2-fluoropyridine-4-carbonyl fluoride offers a scaffold that can first be elaborated via the acyl fluoride handle to install targeting moieties, then subjected to late-stage ¹⁸F labeling with high expected incorporation efficiency. The achievable specific activities up to 10 GBq/μmol meet or exceed typical requirements for preclinical and clinical PET imaging applications.

DPP-IV Inhibitor Lead Optimization: Direct Access to Patent-Disclosed Scaffolds

In type 2 diabetes drug discovery programs targeting DPP-IV inhibition, this compound provides direct synthetic entry to the pyridine-containing core structures disclosed in patent literature [1]. The pre-activated 4-carbonyl fluoride eliminates one activation step versus carboxylic acid starting materials, while the specific 2-fluoro-4-substituted pyridine regiochemistry matches the pharmacophore requirements for compounds where X is CF and the pyridine nitrogen participates in critical binding interactions. Isomeric fluoropyridines (3-fluoro or 5-fluoro) would produce regioisomeric products incompatible with the disclosed structure-activity relationships.

Reaction Condition Optimization: Leveraging SNAr Rate Acceleration for High-Throughput Synthesis

The 320-fold SNAr rate acceleration of the 2-fluoropyridine motif relative to 2-chloropyridine [1] makes this compound particularly valuable in high-throughput synthesis environments where reaction time minimization is critical. Displacement of the 2-fluoro group under mild conditions (e.g., sodium ethoxide in ethanol at ambient temperature) proceeds efficiently without requiring elevated temperatures or forcing conditions, reducing energy consumption and minimizing side reactions. This kinetic advantage is magnified in library production settings where hundreds to thousands of reactions are conducted in parallel.

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